
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a prop-2-yn-1-yl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methyl-5-phenyl-4-(prop-2-yn-1-yl)oxime and an acid catalyst can lead to the formation of the desired isoxazole compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving high efficiency and cost-effectiveness in industrial production.
化学反応の分析
Types of Reactions
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.
科学的研究の応用
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Methyl-5-phenylisoxazole: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and applications.
4-Phenyl-5-prop-2-yn-1-ylisoxazole: Lacks the methyl group, leading to variations in reactivity and biological activity.
2-Methyl-4-(prop-2-yn-1-yl)isoxazole:
Uniqueness
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one is unique due to the presence of all three substituents (methyl, phenyl, and prop-2-yn-1-yl) on the isoxazole ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
203917-60-6 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
2-methyl-5-phenyl-4-prop-2-ynyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C13H11NO2/c1-3-7-11-12(16-14(2)13(11)15)10-8-5-4-6-9-10/h1,4-6,8-9H,7H2,2H3 |
InChIキー |
YEHVIEGSYHUBFX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(O1)C2=CC=CC=C2)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)

![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)

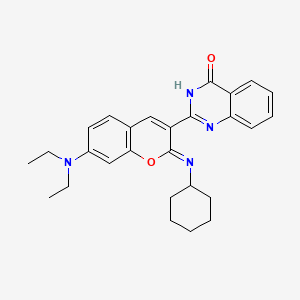
![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
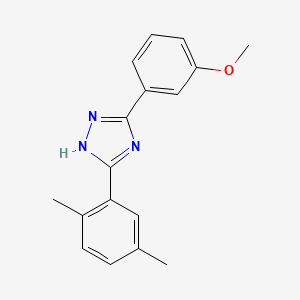
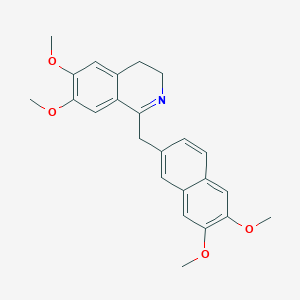
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)
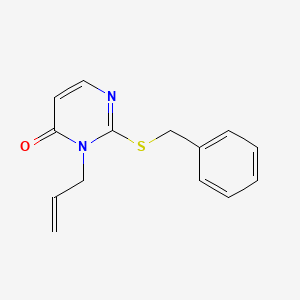


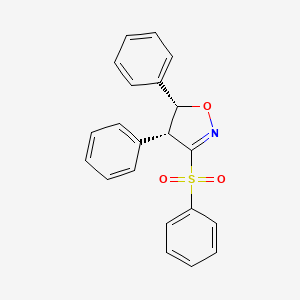
![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
